molecular formula C7H9FN2O B1490113 3-(3-Fluoropyrrolidin-1-yl)-3-oxopropanenitrile CAS No. 2023944-82-1

3-(3-Fluoropyrrolidin-1-yl)-3-oxopropanenitrile

Cat. No. B1490113
CAS RN: 2023944-82-1
M. Wt: 156.16 g/mol
InChI Key: MWUQREYMIOEPKC-UHFFFAOYSA-N
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Description

The compound “3-(3-Fluoropyrrolidin-1-yl)-3-oxopropanenitrile” appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The presence of a fluorine atom and a nitrile group could potentially influence the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The fluorine atom could be introduced through a halogenation reaction, and the nitrile group could be formed through a nitrilation reaction .


Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated five-membered ring, which could contribute to the compound’s three-dimensional structure due to the non-planarity of the ring . The fluorine atom and the nitrile group are both electronegative, which could influence the compound’s polarity .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the nitrile group could be hydrolyzed to form a carboxylic acid . The fluorine atom could also potentially be replaced by other groups through nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of a fluorine atom could influence the compound’s acidity and reactivity . The nitrile group could also influence the compound’s polarity and boiling point .

Scientific Research Applications

Synthesis and Reactivity

One of the primary applications of 3-(3-Fluoropyrrolidin-1-yl)-3-oxopropanenitrile and related compounds is in the synthesis of diverse heterocyclic compounds. For instance, the synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines has been achieved through 1,3-dipolar cycloaddition with azomethine ylides, showcasing the compound's utility in accessing fluorinated heterocycles (McAlpine et al., 2015). Similarly, the chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile highlights methods for the synthesis of different heterocyclic compounds derived from 3-oxopropanenitriles, indicating the potential for this compound to serve as a precursor in heterocyclic chemistry (Fadda et al., 2014).

Catalysis and Synthetic Methods

The compound's reactivity has also been explored in catalytic processes, such as Rhodium-catalyzed C-H activation, which facilitates the synthesis of complex molecules from simpler precursors. This is illustrated by the Rhodium-catalyzed C2 and C4 C-H activation/annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes, enabling access to substituted and fused carbazoles (Zhou et al., 2017). Such methodologies underscore the utility of 3-oxopropanenitriles in constructing complex heterocyclic frameworks, suggesting similar applications for this compound in organic synthesis and drug discovery.

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Biochemical Analysis

Biochemical Properties

3-(3-Fluoropyrrolidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is involved in the regulation of glucose metabolism . The interaction between this compound and DPP-IV results in the inhibition of the enzyme’s activity, thereby affecting glucose homeostasis. Additionally, this compound has been found to interact with other proteins and biomolecules, leading to various biochemical effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of voltage-gated sodium channels, such as Na v 1.7 and Na v 1.8, which play crucial roles in pain signaling pathways . By inhibiting these channels, the compound can alter pain perception and response. Furthermore, it has been observed to impact gene expression related to inflammatory responses and cellular metabolism, thereby influencing overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of this compound to DPP-IV results in the inhibition of the enzyme’s activity, which in turn affects glucose metabolism . Additionally, the compound’s interaction with voltage-gated sodium channels leads to the inhibition of these channels, thereby modulating pain signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and channels, leading to prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and channels without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes metabolic activation primarily through the action of cytochrome P450 enzymes, such as CYP3A1 and CYP3A2 . These enzymes catalyze the oxidation and defluorination of the fluoropyrrolidine ring, leading to the formation of reactive intermediates that can be further metabolized or conjugated with glutathione or N-acetylcysteine . These metabolic processes influence the overall metabolic flux and levels of metabolites in the system.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific binding sites.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize to specific cellular compartments, such as the cytoplasm and membrane-bound organelles . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its effects on cellular processes. The localization of this compound within subcellular structures is essential for understanding its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-(3-fluoropyrrolidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c8-6-2-4-10(5-6)7(11)1-3-9/h6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUQREYMIOEPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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